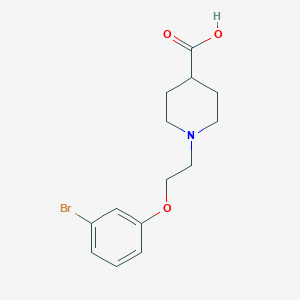

1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c15-12-2-1-3-13(10-12)19-9-8-16-6-4-11(5-7-16)14(17)18/h1-3,10-11H,4-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNDFLABJNLOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with ethylene oxide to form 3-bromophenoxyethanol. The next step involves the reaction of 3-bromophenoxyethanol with piperidine to yield 1-(2-(3-Bromophenoxy)ethyl)piperidine. Finally, the carboxylation of this intermediate produces this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups, such as fluorine or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of halogenated derivatives.

Scientific Research Applications

Case Study: Efficacy in Tumor Models

In a study involving hypopharyngeal tumor cells (FaDu), the compound showed improved cytotoxicity compared to the standard drug bleomycin. The structural modifications led to better interaction with protein binding sites, suggesting that the three-dimensional structure of the compound plays a crucial role in its biological activity .

| Compound | Activity | Reference |

|---|---|---|

| 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid | Induces apoptosis in FaDu cells | |

| Bleomycin | Standard reference drug |

Alzheimer's Disease

The compound has also been explored for its potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients. Studies have shown that piperidine derivatives can improve brain exposure and exhibit antioxidant properties, making them promising candidates for further development .

Data Table: Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | AChE | Competitive | |

| 4-N-phenylaminoquinoline derivative | BuChE | Non-competitive |

Mycobacterium tuberculosis

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several piperidine derivatives with anti-tubercular activity, suggesting that modifications to the piperidine core can enhance selectivity and potency against resistant strains of Mtb .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that specific substitutions on the piperidine ring significantly affected the compound's antimicrobial properties. For instance, analogs with certain hydrophobic groups showed improved activity against Mtb while maintaining favorable physicochemical properties .

| Analog | MIC (µM) | Modification |

|---|---|---|

| 4PP-1 | 6.3 | Hydrogen at 4-position |

| 4PP-2 | 2.0 | p-tert-butylphenyl group at 4-position |

Mechanism of Action

The mechanism of action of 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the nervous system, potentially modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via methods similar to (piperidine-mediated condensation) or (carboxylic acid derivatization).

- Structure-Activity Relationship (SAR) :

- Safety: Brominated aryl ethers generally show moderate toxicity profiles, though phenoxyethyl chains may introduce metabolic liabilities (e.g., oxidative dealkylation) .

Biological Activity

1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromophenoxy group and a carboxylic acid moiety. This unique structure may influence its interaction with biological targets.

This compound is believed to exert its biological effects through various mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity. This interaction can lead to downstream effects that contribute to its biological activity.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. The presence of halogen substituents, such as bromine, enhances antibacterial activity against various pathogens:

- Gram-positive and Gram-negative Bacteria : Studies have shown that similar piperidine derivatives effectively inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other piperidine derivatives | Varies | Various bacterial strains |

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation markers by inhibiting specific pathways involved in inflammatory responses .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities. The bromophenoxy substitution was found to significantly enhance the antimicrobial efficacy compared to non-brominated analogs .

- Inhibition Studies : Inhibitory assays on AChE demonstrated that compounds similar to this compound could effectively block enzyme activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound with target enzymes and receptors, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine-4-carboxylic acid derivative reacts with a bromophenoxyethyl group under alkaline conditions. Structurally similar compounds, such as 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine, are synthesized via alkylation of piperidine intermediates with brominated aryl ethers. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like K₂CO₃) significantly impact yield . The dihydrochloride form may be preferred for stability in storage .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring signals at δ 2.5–3.5 ppm, bromophenoxy aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~327.2 for C₁₄H₁₇BrNO₃) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents. Safety data sheets for analogous bromophenyl-piperidine compounds emphasize avoiding skin contact and environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control : Reactions at 60–80°C reduce side products (e.g., elimination byproducts) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations.

- Salt Form Variability : Test both free acid and dihydrochloride forms, as stability differences may alter bioavailability .

- Purity Verification : Replicate experiments with HPLC-validated samples (>98% purity) to exclude confounding impurities .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use PubChem-derived SMILES/InChI (e.g.,

C1CN(CCC1C(=O)O)CCOC2=CC(=CC=C2)Br) to model binding to targets like G-protein-coupled receptors (GPCRs) . - QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends from analogous compounds .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across studies, and how should this inform experimental design?

- Methodological Answer : Limited ecotoxicological data (e.g., no EC50 values for aquatic organisms) necessitate precautionary measures . Researchers should:

- Conduct Baseline Assays : Use in vitro cytotoxicity screens (e.g., MTT assay on HepG2 cells) before in vivo testing.

- Reference Analogues : Compare with structurally related compounds (e.g., 4-(4-Bromophenyl)piperidine hydrochloride) with documented LD₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.